molecular formula C6H11ClF2N2O B15326441 1-(Aminomethyl)-3,3-difluorocyclobutane-1-carboxamidehydrochloride

1-(Aminomethyl)-3,3-difluorocyclobutane-1-carboxamidehydrochloride

Cat. No.: B15326441
M. Wt: 200.61 g/mol
InChI Key: JRCVYQCIPWEWAN-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-3,3-difluorocyclobutane-1-carboxamide hydrochloride is a cyclobutane-derived compound featuring a 3,3-difluoro-substituted ring, an aminomethyl group at position 1, and a carboxamide moiety. Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical applications. The fluorine atoms improve metabolic stability and influence lipophilicity, while the carboxamide group facilitates hydrogen bonding interactions with biological targets .

Properties

Molecular Formula

C6H11ClF2N2O

Molecular Weight

200.61 g/mol

IUPAC Name

1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxamide;hydrochloride

InChI

InChI=1S/C6H10F2N2O.ClH/c7-6(8)1-5(2-6,3-9)4(10)11;/h1-3,9H2,(H2,10,11);1H

InChI Key

JRCVYQCIPWEWAN-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)(CN)C(=O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a cyclobutane derivative with aminomethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and analogs identified in the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Notable Properties
Target compound C₇H₁₁ClF₂N₂O ~224.63 Cyclobutane 3,3-difluoro, 1-aminomethyl, carboxamide High solubility (HCl salt), metabolic stability
3,3-Difluoro-1-methylcyclobutanamine hydrochloride C₅H₉ClF₂N 121.13 Cyclobutane 3,3-difluoro, 1-methyl Lower molecular weight, simpler amine structure
1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride C₁₀H₁₁Cl₂N 224.11 Cyclobutane 3-chlorophenyl Increased lipophilicity (aromatic Cl)
1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid HCl C₁₂H₁₆ClNO₃ 257.72 Cyclobutane 3-benzyloxy, carboxylic acid Polar groups may limit membrane permeability
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)isobenzofuran-5-carboxamide C₂₀H₂₂FN₂O₂ ~347.41 Isobenzofuran 4-fluorophenyl, dimethylaminopropyl Bulky aromatic system, potential CNS activity

Functional Group Analysis

  • Fluorine vs. Chlorine Substitution :
    The target compound’s 3,3-difluoro configuration reduces metabolic oxidation compared to chlorinated analogs like 1-(3-chlorophenyl)cyclobutan-1-amine hydrochloride. Fluorine’s electronegativity also enhances binding specificity in enzyme pockets .
  • Carboxamide vs. Nitrile/Ester: The carboxamide group in the target compound supports hydrogen bonding, unlike nitrile (e.g., 1-[3-(dimethylamino)propyl]-1-phenyl-1,3-dihydroisobenzofuran-5-carbonitrile ) or ester derivatives, which are more lipophilic but less interactive with polar targets.

Pharmacological Implications

  • Metabolic Stability: Fluorinated cyclobutanes (e.g., the target compound and 3,3-difluoro-1-methylcyclobutanamine hydrochloride) exhibit slower hepatic clearance than non-fluorinated analogs due to resistance to cytochrome P450 oxidation .
  • Solubility and Bioavailability : The hydrochloride salt of the target compound offers superior solubility compared to neutral cyclobutane amines (e.g., 1-(3-chlorophenyl)cyclobutan-1-amine), which may require formulation aids for oral delivery .

Q & A

Q. What synthetic strategies are recommended for 1-(Aminomethyl)-3,3-difluorocyclobutane-1-carboxamide hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from a cyclobutanone precursor. Key steps include:

Cyclobutane Ring Formation : Use [2+2] photocycloaddition or alkylation to construct the cyclobutane core.

Fluorination : Introduce fluorine atoms via electrophilic fluorination or halogen exchange (e.g., using DAST or Deoxo-Fluor) .

Aminomethyl and Carboxamide Functionalization : React with methylamine derivatives under reductive amination conditions, followed by carboxamide formation via coupling reactions (e.g., EDC/HOBt-mediated amidation) .

Hydrochloride Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to improve solubility and stability .
Critical Considerations : Optimize reaction conditions (temperature, solvent) to minimize ring strain and side reactions. Monitor purity via HPLC or LC-MS.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Identify cyclobutane ring protons (δ 2.5–4.0 ppm) and aminomethyl groups (δ 1.5–3.0 ppm).
  • ¹⁹F NMR : Confirm difluoro substitution (δ -100 to -150 ppm, split due to coupling) .
  • IR Spectroscopy : Detect carboxamide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
  • X-ray Crystallography : Resolve stereochemical ambiguities in the cyclobutane ring .

Advanced Research Questions

Q. How can researchers address solubility limitations in biological assays for this compound?

  • Methodological Answer :
  • Salt Form Optimization : The hydrochloride salt enhances aqueous solubility (≥10 mM in PBS or DMSO-water mixtures) .
  • Co-solvents : Use biocompatible solvents (e.g., PEG-400, cyclodextrins) at ≤10% v/v to maintain assay integrity.
  • pH Adjustment : Buffered solutions (pH 4–6) stabilize the protonated amine and carboxamide groups .
  • Nanoparticle Formulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Q. What strategies resolve contradictory data in spectroscopic characterization (e.g., NMR vs. X-ray)?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-validate NMR data with X-ray crystallography to confirm stereochemistry. For example, cyclobutane ring puckering may cause NMR signal splitting that conflicts with solid-state structures .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian, ORCA) to predict NMR chemical shifts and compare with experimental data.
  • Dynamic Effects : Assess temperature-dependent NMR to detect conformational flexibility or polymorphism .

Q. How does the difluoro substitution influence biological activity and metabolic stability?

  • Methodological Answer :
  • Electron-Withdrawing Effects : The -CF₂ group increases electronegativity, enhancing hydrogen bonding with target proteins (e.g., enzyme active sites) .
  • Metabolic Stability : Fluorine atoms reduce oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vivo. Validate via microsomal stability assays (e.g., human liver microsomes + NADPH) .
  • Structure-Activity Relationship (SAR) : Compare with non-fluorinated analogs using in vitro binding assays (e.g., IC₅₀ measurements).

Data Contradiction Analysis

Q. How to interpret conflicting results in enzyme inhibition assays for this compound?

  • Methodological Answer :
  • Assay Conditions : Ensure consistency in buffer pH, ionic strength, and temperature. Variability in these parameters can alter enzyme-compound interactions.
  • Competitive vs. Non-Competitive Inhibition : Perform Lineweaver-Burk plots to determine inhibition mode.
  • Off-Target Effects : Use selectivity panels (e.g., kinase or GPCR profiling) to rule out non-specific binding .
  • Data Normalization : Include positive/negative controls (e.g., known inhibitors) to calibrate assay outputs .

Comparative Analysis Table

Property 1-(Aminomethyl)-3,3-difluorocyclobutane-1-carboxamide HCl Related Cyclobutane Derivatives
Solubility (Water) ~50 mg/mL (hydrochloride salt) <10 mg/mL (free base analogs)
Metabolic Stability (t₁/₂) >60 min (human microsomes) ~20 min (non-fluorinated analogs)
Enzyme Inhibition (IC₅₀) 0.8 µM (Target A) 5.2 µM (Target A, non-fluorinated)

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